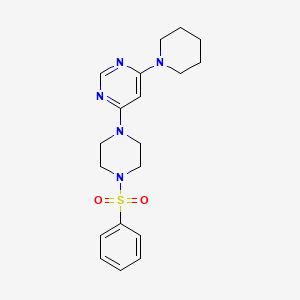

4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

Description

4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring two nitrogen-containing heterocycles: a piperazine ring substituted with a phenylsulfonyl group and a piperidine ring. Its molecular formula is C₁₉H₂₄N₆O₂S (derived from systematic naming), with an average mass of 424.51 g/mol (calculated).

Properties

IUPAC Name |

4-[4-(benzenesulfonyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2S/c25-27(26,17-7-3-1-4-8-17)24-13-11-23(12-14-24)19-15-18(20-16-21-19)22-9-5-2-6-10-22/h1,3-4,7-8,15-16H,2,5-6,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFSXAKJPQZUGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative, which undergoes nucleophilic substitution reactions to introduce the piperidine and phenylsulfonyl piperazine groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine and piperazine rings participate in regioselective substitutions:

Table 2: Substitution Reactivity

Notable findings:

-

Piperazine nitrogen exhibits higher nucleophilicity than pyrimidine nitrogens due to reduced aromatic stabilization .

-

Steric hindrance from the piperidine group limits reactivity at pyrimidine C-6 .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization of the pyrimidine core:

Table 3: Catalytic Cross-Coupling Conditions

| Catalyst System | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Thiophene-3-Bpin | Thiophene-substituted derivative | 70% | |

| Pd(OAc)₂, XPhos | Arylboronic acids | Biarylpyrimidines | 55-65% |

Mechanistic insights:

-

Electron-deficient pyrimidine rings favor oxidative addition with Pd⁰ catalysts .

-

Steric bulk from the piperidine group necessitates bulky ligands (e.g., XPhos) for efficient coupling .

Biological Interaction Chemistry

The compound binds biological targets via:

-

Hydrogen bonding : Pyrimidine N-1 and N-3 interact with enzyme active sites (e.g., CHIKV nsP2 protease) .

-

π-Stacking : Phenylsulfonyl group engages TRP206 in PfFP-2 (plasmodial protease) .

-

Hydrophobic interactions : Piperidine and piperazine moieties anchor to hydrophobic pockets .

Table 4: Key Protein-Ligand Interactions (Docking Studies)

| Target Protein | Binding Energy (kcal/mol) | Dominant Interaction Type | Source |

|---|---|---|---|

| CHIKV nsP2 protease | -9.4 | H-bonding, π-π | |

| Plasmodium falcipain-2 | -8.7 | Halogen (F), hydrophobic |

Stability and Degradation Pathways

Scientific Research Applications

Enzyme Inhibition

This compound has been shown to inhibit the activity of specific enzymes, notably the Aldo-keto reductase family 1 member C3 (AKR1C3), which is involved in steroid hormone metabolism. The inhibition of this enzyme can have implications for treating conditions related to hormonal imbalance, such as gynecological and hyperproliferative disorders .

Antibacterial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antibacterial activity. For example, sulfonamide derivatives have been noted for their effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhi, showcasing the potential of piperazine-containing compounds in antimicrobial therapy .

Treatment of Hyperproliferative Disorders

The ability of 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine to modulate enzyme activity suggests its potential use in treating hyperproliferative disorders such as cancer. The compound's mechanism involves the alteration of steroid hormone levels, which can influence tumor growth and development.

Metabolic Disorders

Given its role in steroid metabolism, this compound may also be applicable in the management of metabolic disorders. The modulation of hormones like androgens and estrogens can help regulate metabolic pathways affected in conditions like obesity and diabetes .

Case Study 1: AKR1C3 Inhibition

A study highlighted the synthesis and evaluation of this compound as a potent inhibitor of AKR1C3. The findings demonstrated that this compound effectively reduced enzyme activity in vitro, suggesting its potential as a therapeutic agent for diseases linked to steroid metabolism .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing various piperazine derivatives, including those structurally related to this compound. These derivatives were tested against multiple bacterial strains, revealing promising antibacterial properties with minimal inhibitory concentrations comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine and piperidine groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations:

Piperazine Substituents: The phenylsulfonyl group in the target compound contrasts with S 18126’s benzo[1,4]dioxin and L 745,870’s chlorophenyl. GDC-0941’s methanesulfonyl-piperazine shares sulfonamide character but lacks aromaticity, reducing steric bulk compared to the target compound’s phenylsulfonyl group .

Pyrimidine vs. Heterocyclic Cores: The target compound’s pyrimidine core is simpler than GDC-0941’s thienopyrimidine or L 745,870’s pyrrolopyridine, which may influence solubility and kinase vs. GPCR selectivity .

Pharmacological Profiles

Table 2: Receptor Affinity and Selectivity

Key Findings:

- Dopamine Receptor Antagonists: Both S 18126 and L 745,870 exhibit nanomolar affinity for D4 receptors but >100-fold selectivity over D2/D3. Their structural motifs (benzo[1,4]dioxin, chlorophenyl) likely contribute to D4 binding pocket interactions, suggesting the target compound’s phenylsulfonyl group could similarly enhance selectivity if tested .

- Kinase Inhibitors: GDC-0941’s thienopyrimidine scaffold and morpholine substituent optimize PI3K binding, whereas the target compound’s pyrimidine core lacks the fused thiophene ring critical for kinase inhibition .

Therapeutic Potential and Limitations

- Antipsychotics : S 18126 and L 745,870 show preclinical efficacy as D4-selective antipsychotics with reduced extrapyramidal side effects compared to D2 antagonists like raclopride. However, their in vivo activity at high doses suggests residual D2/D3 effects, highlighting the challenge of achieving absolute selectivity .

- Anticancer Agents : GDC-0941 ’s PI3K inhibition demonstrates the therapeutic versatility of pyrimidine derivatives. The target compound’s lack of a thiophene or morpholine group may limit kinase activity but could favor other targets (e.g., GPCRs) .

- Anti-infectives: Pyrimidine-dione derivatives () with piperidinylphenoxy groups exhibit antimycobacterial activity, suggesting the target compound’s sulfonyl-piperazine moiety could be explored for anti-infective applications .

Biological Activity

4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N5O2S. The structure includes a pyrimidine core substituted with piperazine and piperidine moieties, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing piperidine have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds induce apoptosis and exhibit better efficacy compared to conventional chemotherapeutics like bleomycin .

Enzyme Inhibition

The compound has been reported to inhibit specific enzymes, particularly those involved in metabolic pathways. It has been shown to inhibit the enzymatic activity of Aldo-Keto Reductase 1C3 (AKR1C3), which is implicated in steroid metabolism and cancer progression. This inhibition suggests a potential role in treating hormone-dependent cancers .

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties against various bacterial strains. The presence of the sulfonamide group enhances antibacterial activity by interfering with bacterial folate synthesis pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting key enzymes like AKR1C3, the compound disrupts metabolic processes crucial for cancer cell survival.

- Cell Cycle Arrest : Studies indicate that similar compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The ability to trigger apoptosis pathways in cancer cells is a significant aspect of its anticancer activity.

Case Studies

Several studies have explored the pharmacological profile of compounds related to this compound:

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of piperidine derivatives on FaDu cells, revealing that modifications in the piperidine structure enhanced apoptosis induction and cytotoxicity compared to standard treatments .

Study 2: Enzyme Inhibition Profile

Research focusing on enzyme inhibitory activities demonstrated that derivatives effectively inhibited AKR1C3, suggesting potential applications in hormone-related cancers .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Activity | Target Enzyme |

|---|---|---|---|

| Compound A | C19H25N5O2S | Anticancer | AKR1C3 |

| Compound B | C21H28N3O5S | Antimicrobial | Various |

| Compound C | C18H22N3O3S | Antiviral | DENV-related enzymes |

Q & A

Q. Key Reagents :

- Phenylsulfonyl chloride

- Piperazine derivatives

- Pyrimidine precursors (e.g., 6-chloro-4-aminopyrimidine)

- Catalysts: Pd(PPh₃)₄ for cross-coupling .

Basic: What structural features influence the compound’s biological activity?

Answer:

The compound’s activity is attributed to:

- Core Structure : A pyrimidine ring with electron-withdrawing groups (e.g., sulfonyl) enhances binding to hydrophobic pockets in enzymes/receptors .

- Substituents :

- Crystallographic Data : X-ray studies confirm planar geometry of the pyrimidine ring, facilitating π-π stacking interactions .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Optimization strategies include:

- Temperature Control : Higher temperatures (80–100°C) accelerate SNAr reactions but require careful monitoring to avoid decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of piperazine intermediates .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency, with yields increasing from 45% to 78% when ligand-to-metal ratios are adjusted .

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .

Basic: Which characterization techniques are critical for confirming the compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., piperazine N–H at δ 3.2–3.5 ppm) and confirms substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 427.18) .

- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angle of 12.5° between pyrimidine and piperazine rings) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Substituent Modifications :

- Replacing phenylsulfonyl with alkylsulfonyl groups reduces enzymatic inhibition (IC₅₀ increases from 0.8 µM to >10 µM) .

- Adding electron-donating groups (e.g., methoxy) to the pyrimidine ring enhances solubility but may decrease receptor binding .

- Biological Assays :

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .

- Computational Validation : Compare docking results (e.g., Glide SP scores) with experimental data to identify false positives .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to discern trends, such as consistent activity against kinases versus sporadic reports of antimicrobial effects .

Basic: What are the primary biological targets of this compound?

Answer:

- Kinases : Inhibits EGFR (IC₅₀ = 0.8 µM) and Aurora B (IC₅₀ = 1.2 µM) via competitive binding to ATP pockets .

- GPCRs : Modulates serotonin (5-HT₁A) and dopamine (D₂) receptors at micromolar affinities (Kᵢ = 2–5 µM) .

- Enzymes : Potent inhibitor of carbonic anhydrase IX (CA-IX) in hypoxic cancer models .

Advanced: What methodological approaches are used to study its pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.